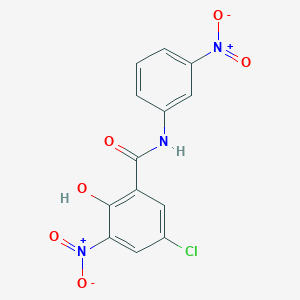
5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide: is an organic compound with a complex structure that includes chloro, hydroxy, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 5-chloro-2-hydroxybenzamide to introduce the nitro group at the 3-position. This is followed by the coupling of the resulting intermediate with 3-nitroaniline under suitable conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of 5-chloro-2-oxo-3-nitro-N-(3-nitrophenyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-3-amino-N-(3-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anti-cancer agent due to its ability to interact with cellular pathways.
- Investigated for its anti-inflammatory properties.
Industry:
- Used in the development of new materials with specific properties.
- Studied for its potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-cancer effects. The hydroxy and chloro groups can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity.
Comparison with Similar Compounds
5-chloro-2-hydroxy-3-nitropyridine: Similar structure but with a pyridine ring instead of a benzamide core.
5-chloro-2-hydroxy-3-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.
Uniqueness:
- The presence of both nitro and hydroxy groups in the benzamide core makes 5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide unique in its reactivity and potential applications.
- The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H8ClN3O6 |
|---|---|
Molecular Weight |
337.67 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8ClN3O6/c14-7-4-10(12(18)11(5-7)17(22)23)13(19)15-8-2-1-3-9(6-8)16(20)21/h1-6,18H,(H,15,19) |
InChI Key |
XVYSLNBPQUKIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















